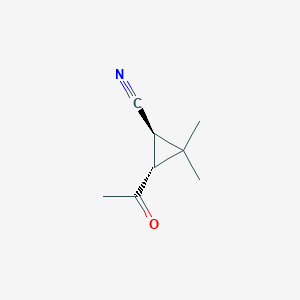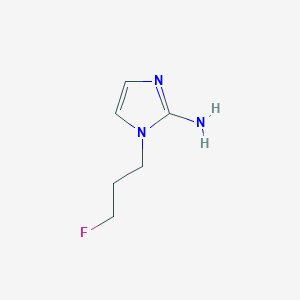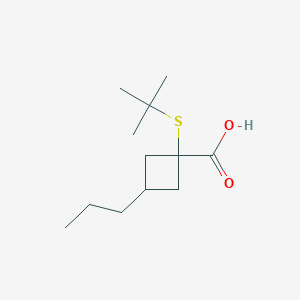
3-(3-Bromo-4-fluorophenyl)acrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is an organic compound with the molecular formula C9H6BrFO It is characterized by the presence of a bromo and a fluoro substituent on a phenyl ring, which is further connected to an acrylaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Another method involves the Wittig reaction, which is used to introduce the carbon-carbon double bond of the acrylaldehyde group. This reaction involves the use of a phosphonium ylide and an aldehyde, resulting in the formation of the desired product along with phosphine oxide as a byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its scalability, eco-friendly reaction conditions, and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Bromo-4-fluorophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(3-Bromo-4-fluorophenyl)acrylic acid.
Reduction: 3-(3-Bromo-4-fluorophenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4-fluorophenyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4-fluorophenyl)acrylaldehyde involves its interaction with various molecular targets and pathways. The presence of the bromo and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The acrylaldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide: A compound with similar bromo and fluoro substituents but with an additional dihydroxyphenyl group.
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar acrylaldehyde group but with a different core structure.
Uniqueness
3-(3-Bromo-4-fluorophenyl)acrylaldehyde is unique due to its specific combination of bromo and fluoro substituents on the phenyl ring, along with the acrylaldehyde group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H6BrFO |
|---|---|
Molekulargewicht |
229.05 g/mol |
IUPAC-Name |
(E)-3-(3-bromo-4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6BrFO/c10-8-6-7(2-1-5-12)3-4-9(8)11/h1-6H/b2-1+ |
InChI-Schlüssel |
PFOKNNFVRHHKDO-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C=O)Br)F |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)


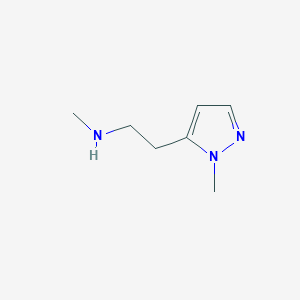

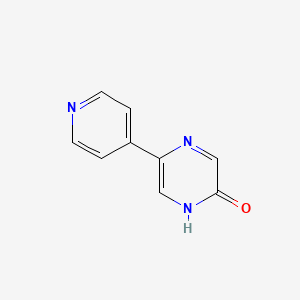
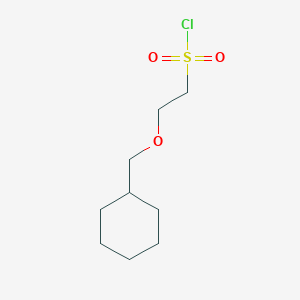
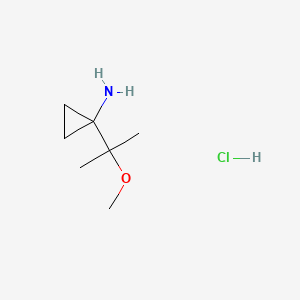
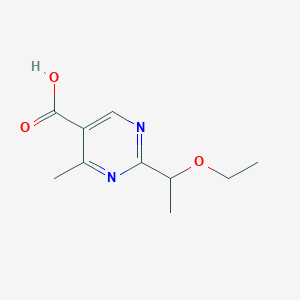
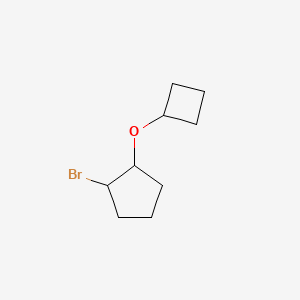
![7-Thia-4-azaspiro[2.5]octanehydrochloride](/img/structure/B13629231.png)
